molecular formula C17H16N2OS B226916 (2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B226916
M. Wt: 296.4 g/mol
InChI Key: DJFUIYLGWKSTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of m-toluidine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to inhibit cell proliferation by interfering with cell division pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. Its dual aromatic rings enhance its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-(3-methylphenyl)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2OS/c1-12-5-3-7-14(9-12)18-17-19(16(20)11-21-17)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3

InChI Key

DJFUIYLGWKSTLM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N=C2N(C(=O)CS2)C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=O)CS2)C3=CC=CC(=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.